3-羟基西酞普兰草酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

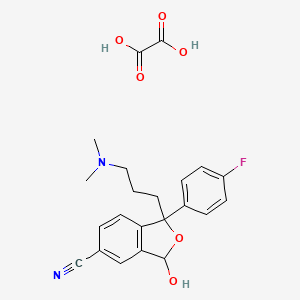

3-Hydroxy Citalopram Oxalate is a chemical compound that is commonly used as an antidepressant medication. It is a derivative of Citalopram, which is a selective serotonin reuptake inhibitor (SSRI), and it works by increasing the levels of serotonin in the brain .

Synthesis Analysis

The synthesis of 3-Hydroxy Citalopram Oxalate involves several steps. The construction of the 1,2,4‐trisubstituted Aromatic Component and the construction of Citalopram by Alkylation of 1‐ (4‐fluorophenyl)‐1,3‐dihydroisobenzofuran‐5‐carbonitrile (31) are some of the key steps involved . During process optimization of Escitalopram oxalate, novel impurities were observed, which were isolated and characterized, and the proposed structure was confirmed by chemical synthesis .

Molecular Structure Analysis

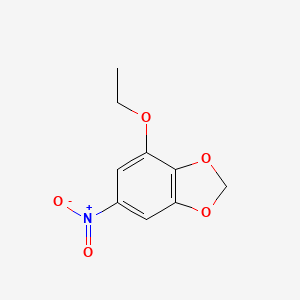

The molecular formula of 3-Hydroxy Citalopram Oxalate is C22H23FN2O6 . The molecular weight is 430.4 g/mol . The compound has a complex structure with several functional groups, including a dimethylamino group, a fluorophenyl group, a hydroxy group, and an oxalic acid group .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Hydroxy Citalopram Oxalate include a molecular weight of 430.4 g/mol, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 9, and a rotatable bond count of 6 . The exact mass is 430.15401462 g/mol, and the monoisotopic mass is also 430.15401462 g/mol . The topological polar surface area is 131 Ų .

科学研究应用

环境影响和水生毒理学

- 水性西酞普兰的影响:凯尔纳等人的一项研究。(2016) 研究了西酞普兰(一种通过抑制血清素再摄取起作用的药物)对鱼类行为的影响。它以其亲脂性和在污水和地表水中的存在而著称。研究表明,暴露于西酞普兰的鱼类表现出显着的行为改变,表明生态后果并质疑其环境安全性 (Kellner 等,2016).

水处理和转化产物

- 在水处理中的归宿:赫尔辛等。(2012) 使用臭氧和二氧化氯氧化、紫外线照射和芬顿氧化等先进水处理技术研究了西酞普兰的归宿。该研究确定了西酞普兰的转化产物,提供了对其环境归宿和对水质的可能影响的见解 (Hörsing 等,2012).

分析方法

- 电位膜传感器:法里德博德等人的研究。(2020) 开发了一种用于西酞普兰测定的 PVC 膜传感器。该传感器在药物制剂和尿液的质量控制分析中显示出潜力,突出了其在药物分析和监测中的效用 (Faridbod 等,2020).

热降解研究

- 热降解机理:平托等人。(2018) 分析了西酞普兰及其异构体的热降解,提供了对其稳定性和分解途径的见解。这项研究有助于了解这些化合物的物理和化学稳定性 (Pinto 等,2018).

光降解分析

- 阳光诱导降解:权和阿姆布斯特(2005 年)的一项研究重点研究了西酞普兰在模拟阳光下的降解,揭示了其在各种溶液中的稳定性及其潜在的环境影响 (Kwon & Armbrust, 2005).

神经科学中的药学磁共振成像

- 神经影像学研究:麦基等人。(2005) 使用药学磁共振成像研究了西酞普兰对抑郁相关脑区的影响,有助于我们了解其神经药理学影响 (McKie 等,2005).

作用机制

Target of Action

3-Hydroxy Citalopram Oxalate, also known as Citalopram Related Compound B, is a derivative of Citalopram . Citalopram and its S-isomer, Escitalopram, are selective serotonin reuptake inhibitors (SSRIs) that primarily target the serotonin transporter (SERT) . They are used to restore serotonergic function in the treatment of depression and anxiety .

Mode of Action

The compound interacts with its target, the serotonin transporter, by inhibiting the reuptake of serotonin (5-HT) in the central nervous system (CNS) . This inhibition results in an increased concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission .

Biochemical Pathways

The primary biochemical pathway affected by 3-Hydroxy Citalopram Oxalate is the serotonergic pathway . By inhibiting the reuptake of serotonin, the compound increases the availability of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission . The downstream effects of this enhancement include mood elevation and reduction of anxiety .

Pharmacokinetics

The pharmacokinetics of 3-Hydroxy Citalopram Oxalate are likely to be similar to those of Citalopram and Escitalopram . These compounds are rapidly absorbed after oral administration, reaching maximum plasma concentrations in approximately 3–4 hours . They exhibit linear and dose-proportional pharmacokinetics in the 10–30 mg/day dose range . The elimination half-life of these compounds is about 27–33 hours, consistent with once-daily administration .

Result of Action

The molecular and cellular effects of 3-Hydroxy Citalopram Oxalate’s action are primarily related to its enhancement of serotonergic neurotransmission . This enhancement can lead to mood elevation and reduction of anxiety, which are the desired therapeutic effects in the treatment of depression and anxiety disorders .

Action Environment

Environmental factors such as temperature can influence the action, efficacy, and stability of 3-Hydroxy Citalopram Oxalate . For instance, thermal degradation studies have shown that Citalopram and Escitalopram undergo decomposition at certain temperatures . Therefore, the storage and handling conditions of the compound can significantly impact its stability and effectiveness .

属性

IUPAC Name |

1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3-hydroxy-3H-2-benzofuran-5-carbonitrile;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O2.C2H2O4/c1-23(2)11-3-10-20(15-5-7-16(21)8-6-15)18-9-4-14(13-22)12-17(18)19(24)25-20;3-1(4)2(5)6/h4-9,12,19,24H,3,10-11H2,1-2H3;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCDRARVFULFXRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1(C2=C(C=C(C=C2)C#N)C(O1)O)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy Citalopram Oxalate | |

CAS RN |

1332724-03-4 |

Source

|

| Record name | 1332724-03-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-1-nitrosooctahydrocyclopenta[b]pyrrol-6-ol](/img/structure/B569748.png)

![5-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL](/img/structure/B569754.png)

![[2-[(4-Morpholinylcarbonyl)amino]ethyl]-carbamic acid, 1,1-dimethylethyl ester](/img/structure/B569761.png)

![Tert-butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B569764.png)

![(3S,4S,7R,13S)-N-[(2S)-1-[(2S)-6-amino-1-[(Z)-1-[2-[[(1S,4S,7S,10S,14R,17Z,23S)-7-benzyl-3,6,9,15,21,24-hexahydroxy-4-(2-hydroxy-2-iminoethyl)-23-[(4-hydroxyphenyl)methyl]-12,19-dithia-2,5,8,16,22,25-hexazabicyclo[12.6.5]pentacosa-2,5,8,15,17,21,24-heptaen-10-yl]imino]-2-hydroxyethyl]imino-1-hydroxybut-2-en-2-yl]imino-1-hydroxyhexan-2-yl]imino-1-hydroxypropan-2-yl]-3-[[[(3R,6S,9S,12S,15S)-12-(4-aminobutyl)-15-[[(2S)-2-[[(2S,3S)-2-amino-1-hydroxy-3-methylpentylidene]amino]-1-hydroxypropylidene]amino]-9-benzyl-5,8,11,14-tetrahydroxy-6-(2-methylpropyl)-1-thia-4,7,10,13-tetrazacyclohexadeca-4,7,10,13-tetraen-3-yl]-hydroxymethylidene]amino]-9,12-dihydroxy-4-methyl-2-oxo-5-thia-1,8,11-triazabicyclo[11.3.0]hexadeca-8,11-diene-7-carboximidic acid](/img/structure/B569765.png)